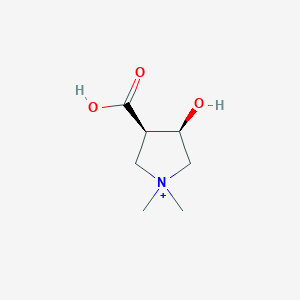
(3R,4R)-4-hydroxy-1,1-dimethyl-3-pyrrolidin-1-iumcarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4R)-4-hydroxy-1,1-dimethyl-3-pyrrolidin-1-iumcarboxylic acid is a pyrrolidinecarboxylic acid and a carboxylic acid.
Aplicaciones Científicas De Investigación
Environmental and Health Monitoring
(3R,4R)-4-hydroxy-1,1-dimethyl-3-pyrrolidin-1-iumcarboxylic acid's structural similarity to certain pyrrolidine derivatives could make it relevant in environmental monitoring and health research. For instance, the study of environmental exposure to organophosphorus and pyrethroid pesticides in children utilized the measurement of specific metabolites in urine samples, where pyrrolidine derivatives were part of the metabolite profile. This research aids in understanding exposure levels and developing health policies (Babina et al., 2012).
Nutritional and Health Benefits
The compound's structure is also similar to p-Coumaric acid and its conjugates, which are known for their diverse bioactivities. Studies have explored the occurrence, bioavailability, and the extensive range of biological activities of p-Coumaric acid and its conjugates, including their antioxidant, anti-cancer, and anti-inflammatory properties, highlighting the potential for (3R,4R)-4-hydroxy-1,1-dimethyl-3-pyrrolidin-1-iumcarboxylic acid in similar roles (Pei et al., 2016).
Industrial and Biotechnological Applications
In the realm of industrial and biotechnological applications, the structurally related lactic acid's role is significant. It's used for the production of biodegradable polymers and is seen as a feedstock for green chemistry. Derivatives of lactic acid, such as pyruvic acid and acrylic acid, are produced via chemical and biotechnological routes, indicating a potential pathway for the utilization of (3R,4R)-4-hydroxy-1,1-dimethyl-3-pyrrolidin-1-iumcarboxylic acid in similar processes (Gao et al., 2011).
Supramolecular Chemistry
The compound's potential application in supramolecular chemistry is evident from studies involving similar pyrrolidine derivatives. For instance, the self-assembly of supramolecular capsules derived from calixpyrrole components is a field of active research. Calix[4]pyrroles, due to their ease of synthesis and structural features, are used in the construction of supramolecular capsules, indicating a potential area where (3R,4R)-4-hydroxy-1,1-dimethyl-3-pyrrolidin-1-iumcarboxylic acid could find application (Ballester, 2011).
Drug Discovery
The pyrrolidine ring, a core structure in (3R,4R)-4-hydroxy-1,1-dimethyl-3-pyrrolidin-1-iumcarboxylic acid, is prevalent in medicinal chemistry for treating various diseases. Its role in enhancing pharmacophore space exploration and contributing to the stereochemistry of molecules is significant. This highlights the potential of (3R,4R)-4-hydroxy-1,1-dimethyl-3-pyrrolidin-1-iumcarboxylic acid in drug discovery, especially for designing compounds with novel biological profiles (Li Petri et al., 2021).
Propiedades
Fórmula molecular |
C7H14NO3+ |
|---|---|
Peso molecular |
160.19 g/mol |
Nombre IUPAC |
(3R,4R)-4-hydroxy-1,1-dimethylpyrrolidin-1-ium-3-carboxylic acid |
InChI |
InChI=1S/C7H13NO3/c1-8(2)3-5(7(10)11)6(9)4-8/h5-6,9H,3-4H2,1-2H3/p+1/t5-,6+/m1/s1 |
Clave InChI |
WTBNMEWVZFFAPJ-RITPCOANSA-O |
SMILES isomérico |
C[N+]1(C[C@H]([C@H](C1)O)C(=O)O)C |
SMILES |
C[N+]1(CC(C(C1)O)C(=O)O)C |
SMILES canónico |
C[N+]1(CC(C(C1)O)C(=O)O)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(3Z)-3-[(2-methylphenyl)hydrazinylidene]piperidin-2-one](/img/structure/B1239314.png)
![4-[2-(1-hexyl-2-pyridin-1-iumyl)ethenyl]-N,N-dimethylaniline](/img/structure/B1239315.png)
![3-(1H-indol-3-yl)-2-[[(E)-4-oxopent-2-en-2-yl]amino]propanoic acid](/img/structure/B1239318.png)



